2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Overview
Description
“2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and nitrogen . The compound also includes an oxadiazole ring, which is a type of azole ring where two of the atoms are nitrogen and the other three are oxygen .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent condensation reactions . For example, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with several rings including a pyridine ring and an oxadiazole ring . The exact structure would depend on the specific substitutions on these rings.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, a related compound, 2-(Pyridin-3-yl)acetic Acid, has a molecular weight of 137.14 .Scientific Research Applications
Synthesis and Biological Evaluation
- Novel heterocyclic ring systems incorporating 1,3,4-oxadiazole linked benzoxazole moieties were synthesized. These compounds, including variants of the 2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, showed promising antimicrobial, antioxidant, and antitubercular activities. Compounds 6c, 6d, and 6e demonstrated notable antitubercular properties and exhibited excellent docking scores with antitubercular receptor H37Rv, indicating their potential use in antitubercular drug design (Fathima et al., 2021).
Synthesis and Pharmacological Study
- Research on fused heterocyclic 1,2,4-triazoles, including derivatives of this compound, focused on developing methods for synthesizing novel compounds and assessing their biological activities. This study highlights the versatile and potentially beneficial biological properties of these compounds (Karpina et al., 2019).
Metal Complex Formation and Urease Inhibitory Studies
- Dinuclear cobalt and nickel complexes were synthesized using a mercaptoacetic acid substituted 1,2,4-triazole ligand related to this compound. These complexes demonstrated significant urease inhibition activities, suggesting potential applications in bioinorganic chemistry and as urease inhibitors (Fang et al., 2019).
Characterization of Metal Complexes
- Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)cobalt(II) monohydrate was characterized, providing insights into the coordination modes and structural properties of metal complexes involving derivatives of this compound. This research contributes to the understanding of metal-ligand interactions in coordination chemistry (Yang & Li, 2011).
Bioactivities of Transition Metal Complexes
- Synthesis and bioactivity evaluation of transition metal complexes with 1,2,4-triazole carboxylic derivatives, including 2-{[5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, were conducted. These complexes exhibited considerable inhibitory effects on Jack Bean urease and binding affinity to bovine serum albumin, highlighting their potential in biochemical and pharmacological applications (Zhang et al., 2021).
Future Directions
The future directions for research on “2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities of similar compounds, it could be of interest for the development of new drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the activities of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the targets, thereby exerting its biological effects.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways . These pathways and their downstream effects contribute to the broad spectrum of biological activities exhibited by these compounds.
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may exert a variety of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily inhibitory, leading to a decrease in the activity of these enzymes and an increase in oxidative stress within the cell . Additionally, this compound can bind to certain proteins involved in cell signaling pathways, altering their function and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the p53 signaling pathway and increasing the expression of pro-apoptotic genes . In normal cells, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage and cell death[5][5]. Additionally, it can activate or inhibit various signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound is stable and exerts its effects by interacting with cellular targets. Over time, it can degrade into inactive metabolites, reducing its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to chronic oxidative stress and cellular damage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can be toxic, leading to liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . Additionally, this compound can influence the activity of metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters and distributed within tissues by binding to plasma proteins . These interactions can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, by post-translational modifications and targeting signals . These localizations can influence its activity and the cellular processes it affects .
Properties
IUPAC Name |
2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c13-7(14)5-16-9-11-8(12-15-9)6-2-1-3-10-4-6/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZFAZFERDAIDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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